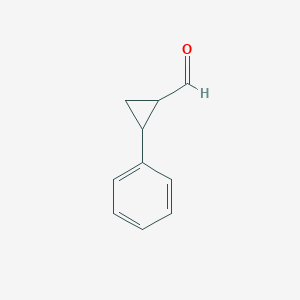
2-Phenylcyclopropane-1-carbaldehyde
Overview
Description
2-Phenylcyclopropane-1-carbaldehyde is a cyclic organic compound belonging to the family of cyclopropanes. It is characterized by a cyclopropane ring substituted with a phenyl group and an aldehyde functional group. This compound is a colorless liquid with a sweet floral odor and is widely used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Phenylcyclopropane-1-carbaldehyde involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde. This reaction typically occurs under anhydrous conditions and requires a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the aldehyde to form the desired product .
Another method involves the use of carbenes or carbenoids to form the cyclopropane ring. For example, the Simmons-Smith reaction can be employed, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate. This intermediate then reacts with styrene to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or carbene-mediated cyclopropanation reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using concentrated sulfuric acid, and halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Phenylcyclopropane-1-carboxylic acid.
Reduction: 2-Phenylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
2-Phenylcyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and in the investigation of biological pathways involving cyclopropane-containing compounds.
Medicine: It is explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Phenylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbaldehyde: Lacks the phenyl group, making it less sterically hindered and less aromatic.
2-Phenylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
2-Phenylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, resulting in different chemical properties and reactivity
Uniqueness
2-Phenylcyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, a phenyl group, and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
2-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRXMZXDBSURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400311 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-44-6 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
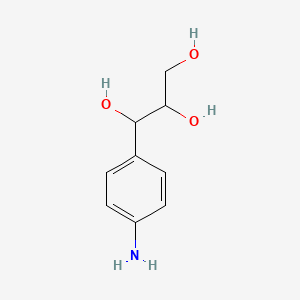
![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)
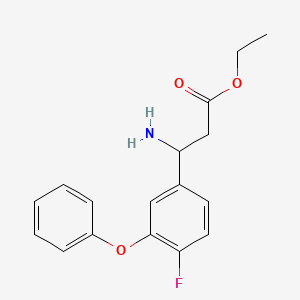
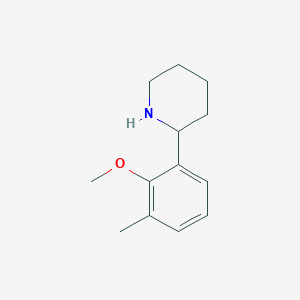
![2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid](/img/structure/B1364876.png)
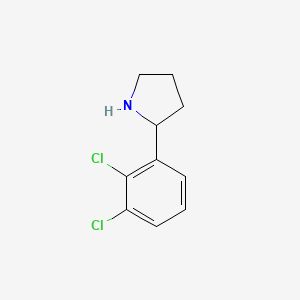
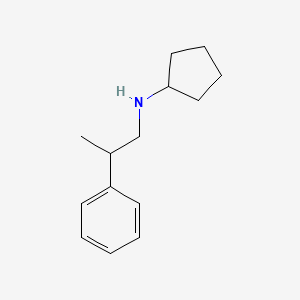
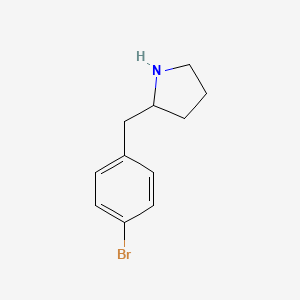
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)
